molecular formula C27H30N6O2S B11613030 (4Z)-4-[({2-[3-(heptylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}amino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[({2-[3-(heptylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}amino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11613030
M. Wt: 502.6 g/mol
InChI Key: ODMANGKSHDCMKI-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of triazine, phenyl, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Heptylsulfanyl Group:

    Coupling with the Phenyl Group: The phenyl group is then coupled to the triazine ring using palladium-catalyzed cross-coupling reactions.

    Formation of the Pyrazolone Moiety: The pyrazolone ring is synthesized separately and then coupled with the triazine-phenyl intermediate.

    Final Assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups.

    Reduction: Reduction reactions can target the triazine ring or the pyrazolone moiety.

    Substitution: The phenyl and triazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its bioactive moieties.

    Biochemical Research: Used as a probe in studying enzyme interactions and metabolic pathways.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.

Mechanism of Action

The mechanism of action of (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-[({2-[3-(HEXYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4Z)-4-[({2-[3-(OCTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H30N6O2S

Molecular Weight

502.6 g/mol

IUPAC Name

3-heptylsulfanyl-6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C27H30N6O2S/c1-3-4-5-6-12-17-36-27-29-25(34)24(30-31-27)21-15-10-11-16-23(21)28-18-22-19(2)32-33(26(22)35)20-13-8-7-9-14-20/h7-11,13-16,18,32H,3-6,12,17H2,1-2H3,(H,29,31,34)

InChI Key

ODMANGKSHDCMKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N=CC3=C(NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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